

# (R)-1-(4-Bromophenyl)ethanamine hydrochloride chemical structure and stereochemistry

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## Compound of Interest

Compound Name: (R)-1-(4-Bromophenyl)ethanamine hydrochloride

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## In-Depth Technical Guide: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **(R)-1-(4-Bromophenyl)ethanamine hydrochloride**, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical structure, stereochemistry, and key physicochemical properties. It outlines a common synthetic pathway and presents characteristic analytical data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to aid in its identification and characterization. Furthermore, this guide explores the compound's critical role as a chiral auxiliary and a precursor in the asymmetric synthesis of bioactive molecules, highlighting its importance in the development of novel therapeutics.

## Chemical Structure and Stereochemistry

**(R)-1-(4-Bromophenyl)ethanamine hydrochloride** is the hydrochloride salt of the (R)-enantiomer of 1-(4-bromophenyl)ethanamine. The structure consists of a benzene ring substituted with a bromine atom at the para-position. Attached to the ring is an ethylamine

group with a chiral center at the carbon atom bonded to both the phenyl ring and the amino group. The "(R)" designation signifies the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt is formed by the protonation of the primary amine group.

The precise three-dimensional arrangement of the (R)-enantiomer is crucial for its application in asymmetric synthesis, where it imparts chirality to new molecules. The stereochemical integrity of this compound is paramount for its successful use in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt is presented below. This data is essential for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties

Property	Value	Reference
(R)-1-(4-Bromophenyl)ethanamine		
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	
Molecular Weight	200.08 g/mol	
Appearance	Clear, colorless liquid	
Density	1.390 g/mL at 20 °C	
Boiling Point	140-145 °C at 30 mmHg	<a href="#">[1]</a>
Melting Point	-25 °C	<a href="#">[2]</a>
Optical Rotation [α]D <sup>20</sup>	+20.5 ± 1° (c=3 in methanol)	
Refractive Index (n <sup>20</sup> /D)	1.566	<a href="#">[2]</a>
(R)-1-(4-Bromophenyl)ethanamine Hydrochloride		
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrClN	<a href="#">[3]</a>
Molecular Weight	236.54 g/mol	<a href="#">[3]</a>
Storage	Inert atmosphere, room temperature	

Table 2: Spectroscopic Data for (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Technique	Data
<sup>1</sup> H NMR (D <sub>2</sub> O)	δ 7.43-7.36 (m, 4H), 4.54 (q, J=6.9Hz, 1H), 1.67 (d, J=6.9Hz, 3H) <a href="#">[4]</a>
<sup>13</sup> C NMR (D <sub>2</sub> O)	δ 139.9, 132.3, 128.6, 122.6, 50.6, 19.3 <a href="#">[4]</a>
FT-IR	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.

Note: NMR data is from a patent and was recorded in D<sub>2</sub>O. Spectra in other common deuterated solvents may show different chemical shifts.

## Synthesis and Experimental Protocols

The synthesis of **(R)-1-(4-Bromophenyl)ethanamine hydrochloride** typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution, or an asymmetric synthesis approach. The final step is the formation of the hydrochloride salt.

### Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

A common route to the racemic amine is the reductive amination of 4-bromoacetophenone.

Experimental Protocol: Reductive Amination of 4-Bromoacetophenone

- Oxime Formation: 4-Bromoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The mixture is heated to reflux to form 1-(4-bromophenyl)ethanone oxime.[\[5\]](#)
- Reduction: The resulting oxime is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH<sub>4</sub>) in an ethereal solvent or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

### Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by diastereomeric salt formation using a chiral resolving agent.

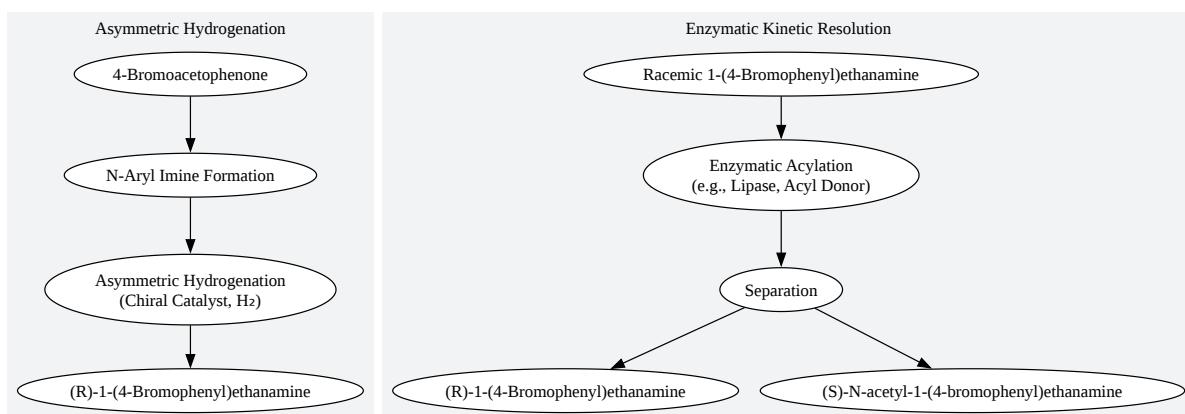
Experimental Protocol: Chiral Resolution using a Chiral Acid

- Diastereomeric Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, is added to the solution.
- Fractional Crystallization: The diastereomeric salts formed will have different solubilities. The less soluble diastereomer will crystallize out of the solution upon cooling or solvent evaporation. This solid is collected by filtration.

- **Liberation of the Free Amine:** The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.
- **Enantiomeric Purity Determination:** The enantiomeric excess (ee) of the resolved amine is determined using chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating or derivatizing agent.

## Asymmetric Synthesis

Alternatively, the (R)-enantiomer can be synthesized directly through asymmetric methods, such as the asymmetric hydrogenation of the corresponding imine or the enzymatic resolution of the racemic amine.



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Caption: Role of the chiral building block in drug discovery.

## Conclusion

**(R)-1-(4-Bromophenyl)ethanamine hydrochloride** is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the bromophenyl moiety make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in the development of novel and improved therapeutics. Further research into its incorporation into new molecular entities will continue to highlight its significance in modern drug discovery.

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